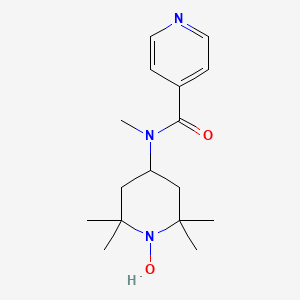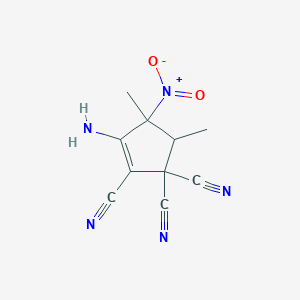
3-Amino-4,5-dimethyl-4-nitrocyclopent-2-ene-1,1,2-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4,5-dimethyl-4-nitrocyclopent-2-ene-1,1,2-tricarbonitrile is a complex organic compound with the molecular formula C10H9N5O2 This compound is notable for its unique structure, which includes a cyclopentene ring substituted with amino, nitro, and tricarbonitrile groups
Preparation Methods
The synthesis of 3-Amino-4,5-dimethyl-4-nitrocyclopent-2-ene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the reaction of cyclopentanone with malononitrile in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which is then subjected to further reactions involving nitration and amination to introduce the nitro and amino groups, respectively. The final product is obtained after purification steps such as recrystallization.
Industrial production methods for this compound are not well-documented, but they would likely involve similar reaction steps optimized for large-scale synthesis. This would include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-Amino-4,5-dimethyl-4-nitrocyclopent-2-ene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The compound can undergo cycloaddition reactions due to the presence of multiple reactive sites.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium ethoxide, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted cyclopentene derivatives.
Scientific Research Applications
3-Amino-4,5-dimethyl-4-nitrocyclopent-2-ene-1,1,2-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of dyes and pigments due to its ability to form colored compounds.
Mechanism of Action
The mechanism of action of 3-Amino-4,5-dimethyl-4-nitrocyclopent-2-ene-1,1,2-tricarbonitrile is not fully understood, but it is believed to involve interactions with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds to 3-Amino-4,5-dimethyl-4-nitrocyclopent-2-ene-1,1,2-tricarbonitrile include other cyclopentene derivatives with different substituents. For example:
This compound: Unique due to the presence of both nitro and amino groups.
3-Amino-4,5-dimethylcyclopent-2-ene-1,1,2-tricarbonitrile: Lacks the nitro group, resulting in different reactivity and applications.
4,5-Dimethyl-4-nitrocyclopent-2-ene-1,1,2-tricarbonitrile: Lacks the amino group, affecting its biological activity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C10H9N5O2 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
3-amino-4,5-dimethyl-4-nitrocyclopent-2-ene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C10H9N5O2/c1-6-9(2,15(16)17)8(14)7(3-11)10(6,4-12)5-13/h6H,14H2,1-2H3 |
InChI Key |
RVWJDIMDWOLYAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=C(C1(C#N)C#N)C#N)N)(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


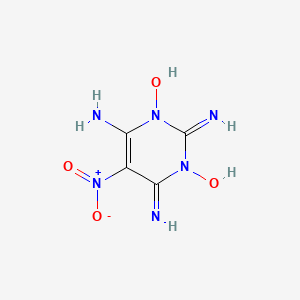
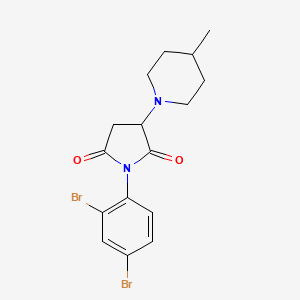
![ethyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B11522925.png)
![(2E)-6-acetyl-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11522934.png)
![(3Z)-5-bromo-3-[(4-methoxyphenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11522938.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11522939.png)
![Biphenyl-4,4'-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone]](/img/structure/B11522953.png)
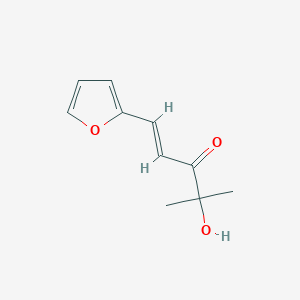
![2-{[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11522962.png)
![1-[(7-methylnaphthalen-2-yl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B11522965.png)
![2-[(4-Fluoronaphthyl)methylthio]benzoxazole](/img/structure/B11522970.png)
![1-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11522981.png)
![3-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B11522984.png)
